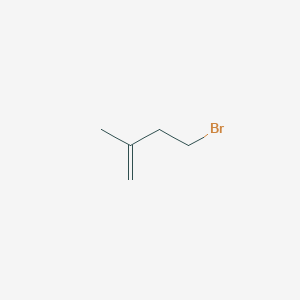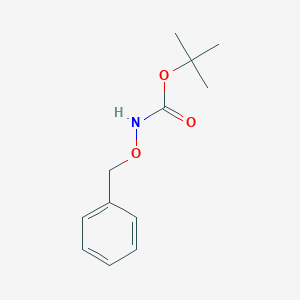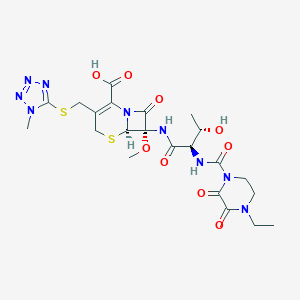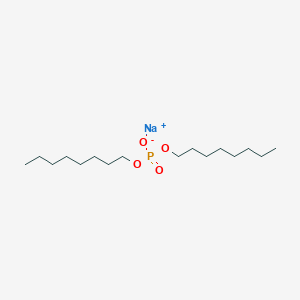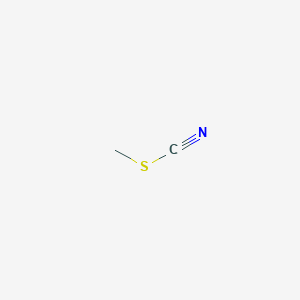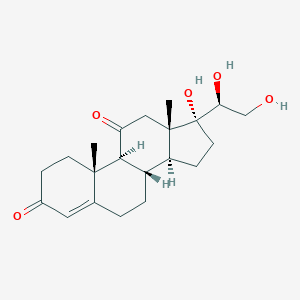
Reichstein's substance U
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Reichstein’s substance U, also known as 11-Deoxycortisol, is a glucocorticoid steroid hormone. It is an intermediate in the biosynthesis of cortisol, a vital hormone in the human body. This compound was first described by Tadeusz Reichstein in 1938 and is also referred to as Reichstein’s Substance S or Compound S .
Méthodes De Préparation
The preparation of Reichstein’s substance U involves several steps:
Hydrogenation of D-glucose to D-sorbitol: This step uses nickel as a catalyst under high temperature and pressure conditions.
Microbial oxidation of D-sorbitol to L-sorbose: This step involves the use of acetobacter at pH 4-6 and 30°C.
Protection of hydroxyl groups in L-sorbose: This is achieved by forming an acetal with acetone and an acid to produce Diacetone-L-sorbose.
Organic oxidation with potassium permanganate: This step converts Diacetone-L-sorbose to Diprogulic acid, followed by heating with water to produce 2-Keto-L-gulonic acid.
Gamma lactonization: The final step involves ring-closing to form the desired compound.
Analyse Des Réactions Chimiques
Reichstein’s substance U undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cortisol, a potent glucocorticoid.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups.
Common reagents used in these reactions include potassium permanganate for oxidation and nickel catalysts for hydrogenation . The major products formed from these reactions are cortisol and other related glucocorticoids .
Applications De Recherche Scientifique
Reichstein’s substance U has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various glucocorticoids.
Biology: It plays a role in studying the biosynthesis pathways of steroid hormones.
Medicine: It is used in the development of anti-inflammatory and immunosuppressive drugs.
Industry: It is utilized in the production of corticosteroids for pharmaceutical use.
Mécanisme D'action
Reichstein’s substance U exerts its effects by acting as a precursor to cortisol. It is converted to cortisol by the enzyme 11β-hydroxylase . Cortisol then binds to glucocorticoid receptors, influencing various physiological processes such as metabolism, immune response, and stress response .
Comparaison Avec Des Composés Similaires
Reichstein’s substance U is similar to other glucocorticoids such as:
Cortisone: Another glucocorticoid with similar anti-inflammatory properties.
Hydrocortisone: The active form of cortisone, used in various medical treatments.
Prednisolone: A synthetic glucocorticoid with potent anti-inflammatory effects.
Reichstein’s substance U is unique due to its role as an intermediate in cortisol biosynthesis, making it crucial for understanding steroid hormone pathways .
Propriétés
Numéro CAS |
566-38-1 |
|---|---|
Formule moléculaire |
C21H30O5 |
Poids moléculaire |
362.5 g/mol |
Nom IUPAC |
(8S,9S,10R,13S,14S,17R)-17-[(1S)-1,2-dihydroxyethyl]-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-15,17-18,22,25-26H,3-8,10-11H2,1-2H3/t14-,15-,17-,18+,19-,20-,21-/m0/s1 |
Clé InChI |
XBIDABJJGYNJTK-VDUMFTQRSA-N |
SMILES |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(CO)O)O)C |
SMILES isomérique |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4([C@H](CO)O)O)C |
SMILES canonique |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(CO)O)O)C |
Synonymes |
17,20 beta,21-trihydroxypregn-4-ene-3,11-dione 20-dihydrocortisone 4-pregnene-17 alpha,20 beta,21-triol-3,11-dione 4-pregnene-17 alpha,20 beta,21-triol-3,11-dione, (20R)-isomer 4-pregnene-17 alpha,20 beta,21-triol-3,11-dione, (20S)-isomer 4-pregnene-17 alpha,20 beta,21-triol-3,11-dione, 4-(14)C-labeled, (20R)-isomer 4-pregnene-17 alpha,20 beta,21-triol-3,11-dione, hydrogen sulfate, (20R)-isomer Reichstein's substance U |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


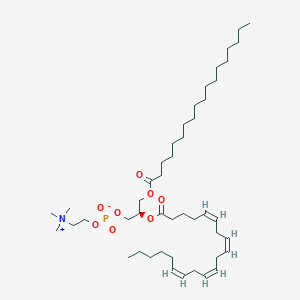
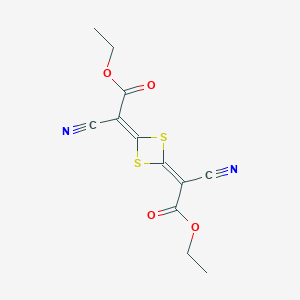
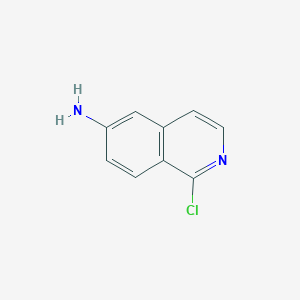
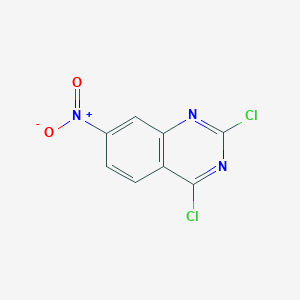
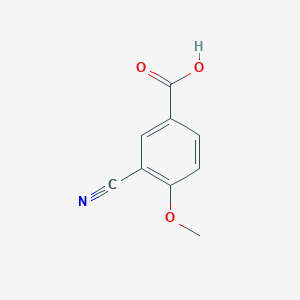
![10-hydroxy-10-[(2S,3S)-3-oct-2-enyloxiran-2-yl]deca-5,8-dienoic acid](/img/structure/B58029.png)
